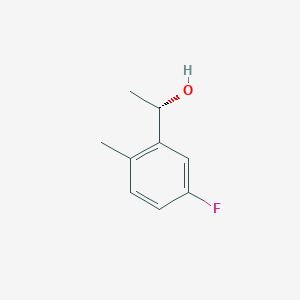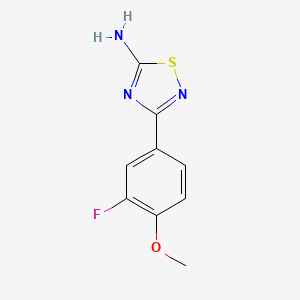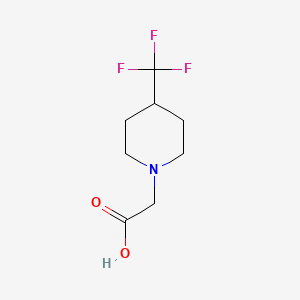
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
Vue d'ensemble
Description
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol, also known as 5-fluoro-2-methylphenethyl alcohol, is a compound of considerable interest due to its wide range of applications. This compound has a wide range of uses in the fields of organic synthesis, medicinal chemistry, and materials science. In particular, it has been used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the preparation of fluorinated materials.
Applications De Recherche Scientifique
Synthesis of New Chiral Smectic Mesogenes
This research details the synthesis of new chiral smectic mesogenes, which are organic compounds used in the creation of liquid crystals. These compounds are synthesized using Sonogashira coupling and Mitsunobu reaction, indicating their potential application in advanced materials and display technologies (Kula et al., 2010).
Marine Sponge Derivatives and Lipid-Reducing Activity
A study on compounds isolated from the marine sponge Myrmekioderma sp., including 1-(2,4-dihydroxy-5-methylphenyl)ethan-1-one, revealed lipid-reducing activity in zebrafish. This suggests potential for treating lipid metabolic disorders and obesity (Costa et al., 2019).
Ruthenium Allenylidene/Alkenylcarbyne Complexes
Research on the activation of various phenylpropynol derivatives by [Cp*RuCl(dippe)] led to the formation of allenylidene and alkenylcarbyne complexes. These complexes have applications in organic synthesis, particularly in aromatic electrophilic substitution (Bustelo et al., 2007).
Metallocenes in Ethene Polymerization
Research on metallocenes, specifically bis(η5-(1-para-fluoro benzyl)indenyl) MCl2, explores their use as catalyst precursors in ethene polymerization. This has implications for the production of polymers with specific properties (Jany et al., 1998).
Liquid Crystalline Polyethers
A study on the synthesis of liquid crystalline polyethers based on conformational isomerism, including 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, highlights their potential in creating materials with specific phase transition temperatures and thermodynamic parameters (Percec & Zuber, 1992).
NK(1) Receptor Antagonist Synthesis
The synthesis of the NK(1) receptor antagonist Aprepitant involved a stereoselective process using N-benzyl ethanolamine and glyoxylic acid. This research contributes to the development of medications for specific receptor targeting (Brands et al., 2003).
Fluorocarbohydrates Synthesis
The synthesis of fluorinated carbohydrates, such as 3-deoxy-3-flouro-D-xylose, demonstrates the potential of incorporating fluorine into carbohydrate molecules for various biochemical applications (Wright & Taylor, 1967).
Novel Derivatives with Cytotoxic Evaluation
The synthesis and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole compounds, including those with 4'-fluoro-3-methylbiphenyl-4-carbohydrazide, indicate their potential in cancer treatment research (Adimule et al., 2014).
Propriétés
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLBNVJZYRSMC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)



![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)

![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)



